Methyl 5-bromo-4-fluoro-2-nitrobenzoate
Description
Methyl 5-bromo-4-fluoro-2-nitrobenzoate is a halogenated aromatic ester featuring bromine (position 5), fluorine (position 4), and a nitro group (position 2) on a benzoate backbone. The methyl ester functional group enhances its stability and modulates solubility in organic solvents. This compound is likely utilized as an intermediate in pharmaceuticals, agrochemicals, or materials science due to its electron-withdrawing substituents, which influence reactivity and regioselectivity in further synthetic modifications.
Properties
Molecular Formula |
C8H5BrFNO4 |
|---|---|
Molecular Weight |
278.03 g/mol |
IUPAC Name |
methyl 5-bromo-4-fluoro-2-nitrobenzoate |
InChI |
InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-5(9)6(10)3-7(4)11(13)14/h2-3H,1H3 |
InChI Key |
NZMDRZXCOIKKOT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-fluoro-2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 4-bromo-5-fluorobenzoate, followed by purification steps to isolate the desired product. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful temperature control to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-fluoro-2-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Electrophilic Aromatic Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of various substituted benzoates.
Reduction: Formation of methyl 5-bromo-4-fluoro-2-aminobenzoate.
Electrophilic Aromatic Substitution: Formation of further substituted aromatic compounds.
Scientific Research Applications
Methyl 5-bromo-4-fluoro-2-nitrobenzoate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-bromo-4-fluoro-2-nitrobenzoate involves its reactivity towards nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack. The bromine and fluorine atoms also influence the compound’s reactivity by affecting the electron density on the ring. These interactions are crucial in determining the pathways and outcomes of its chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Reactivity
Methyl 5-bromo-4-fluoro-2-methoxybenzoate (Similarity: 0.95 )
- Structure : Replaces the nitro group with a methoxy (-OCH₃) at position 2.
- Key Differences :
- The methoxy group is electron-donating, activating the aromatic ring toward electrophilic substitution, whereas the nitro group is strongly electron-withdrawing, deactivating the ring.
- Reactivity: Methoxy derivatives may undergo Friedel-Crafts alkylation more readily, while the nitro group in the target compound favors nucleophilic aromatic substitution (NAS) or reduction reactions.
- Applications : Likely used in coupling reactions where electron-rich aromatic systems are required.
Methyl 4-bromo-5-fluoro-2-hydroxybenzoate (Similarity: 0.95 )
- Structure : Features a hydroxyl (-OH) group at position 2 instead of nitro.
- Key Differences: The hydroxyl group introduces acidity (pKa ~10–12), enabling solubility in basic aqueous solutions.
- Applications : Suitable for pH-sensitive syntheses or metal coordination chemistry.
Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate (CAS 2253789-54-5 )
- Structure : Contains an additional bromomethyl (-CH₂Br) substituent at position 2.
- Key Differences :
- Molecular Weight: 325.96 g/mol (vs. ~292.98 g/mol estimated for the target compound).
- Reactivity: The bromomethyl group enables alkylation or elimination reactions, absent in the nitro-substituted target.
- Applications : Serves as a bifunctional intermediate in cross-coupling or polymer chemistry.
Methyl 4-bromo-3-formamidobenzoate (C9H8BrNO3 )
- Structure : Substitutes the nitro group with a formamido (-NHCHO) group at position 3.
- Key Differences :
- The formamido group participates in hydrogen bonding, enhancing solubility in polar solvents.
- Electronic Effects: Less deactivating than nitro, altering regioselectivity in electrophilic substitutions.
- Applications: Potential use in peptide mimetics or bioactive molecule synthesis.
Physical and Chemical Properties (Inferred)
*Estimated based on analogous structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
